METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE
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Overview
Description
METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE is a complex organic compound with the molecular formula C21H15Cl2N3O4 and a molecular weight of 444.2675 This compound is characterized by its unique structure, which includes a dichloroanilino group, a pyridinylcarbonyl group, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,5-dichloroaniline with a suitable carbonyl compound to form the dichloroanilino intermediate. This intermediate is then reacted with 3-pyridinylcarbonyl chloride under controlled conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE can be compared with similar compounds such as:
Methyl 2-amino-4-[(2,5-dichlorophenyl)amino]carbonyl]benzoate: This compound shares a similar structure but differs in the position and nature of substituents.
Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]benzoate: This compound has an iodobenzoate group instead of a pyridinylcarbonyl group
Properties
Molecular Formula |
C21H15Cl2N3O4 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(pyridine-3-carbonylamino)benzoate |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-30-21(29)15-6-4-12(19(27)26-18-10-14(22)5-7-16(18)23)9-17(15)25-20(28)13-3-2-8-24-11-13/h2-11H,1H3,(H,25,28)(H,26,27) |
InChI Key |
NLNURZRJBOGUFG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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